
5-(2-chloro-4-nitrophenyl)-2-furonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloro-4-nitrophenyl)-2-furonitrile, also known as CNF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNF is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Mechanism of Action
5-(2-chloro-4-nitrophenyl)-2-furonitrile exerts its inhibitory effect on PTPs by binding to the catalytic site of the enzyme. This binding prevents the dephosphorylation of target proteins, leading to the activation of downstream signaling pathways. The specificity of 5-(2-chloro-4-nitrophenyl)-2-furonitrile for PTPs is due to its unique chemical structure, which allows it to fit into the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chloro-4-nitrophenyl)-2-furonitrile can induce apoptosis in cancer cells by activating the JNK and p38 MAPK signaling pathways. In addition, 5-(2-chloro-4-nitrophenyl)-2-furonitrile can inhibit the proliferation of cancer cells by inducing cell cycle arrest. 5-(2-chloro-4-nitrophenyl)-2-furonitrile has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs that regulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-chloro-4-nitrophenyl)-2-furonitrile in lab experiments is its high potency and specificity for PTPs. This allows for the selective inhibition of specific PTPs without affecting other cellular processes. However, 5-(2-chloro-4-nitrophenyl)-2-furonitrile can be toxic at high concentrations, which can limit its use in certain experiments. In addition, the synthesis of 5-(2-chloro-4-nitrophenyl)-2-furonitrile can be challenging and time-consuming, which can limit its availability.
Future Directions
There are several future directions for research on 5-(2-chloro-4-nitrophenyl)-2-furonitrile. One area of interest is the development of 5-(2-chloro-4-nitrophenyl)-2-furonitrile analogs with improved potency and selectivity for specific PTPs. Another area of interest is the use of 5-(2-chloro-4-nitrophenyl)-2-furonitrile in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Furthermore, the potential use of 5-(2-chloro-4-nitrophenyl)-2-furonitrile in the treatment of autoimmune disorders and diabetes warrants further investigation. Overall, 5-(2-chloro-4-nitrophenyl)-2-furonitrile has the potential to be a valuable tool in the development of novel therapeutics for a variety of diseases.
Synthesis Methods
5-(2-chloro-4-nitrophenyl)-2-furonitrile can be synthesized by a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with furfural in the presence of a catalyst. The resulting intermediate is then treated with sodium hydroxide to yield 5-(2-chloro-4-nitrophenyl)-2-furonitrile. The purity of 5-(2-chloro-4-nitrophenyl)-2-furonitrile can be improved by recrystallization and column chromatography.
Scientific Research Applications
5-(2-chloro-4-nitrophenyl)-2-furonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and diabetes. Studies have shown that 5-(2-chloro-4-nitrophenyl)-2-furonitrile can selectively inhibit PTPs, which are overexpressed in many types of cancer cells. By inhibiting PTPs, 5-(2-chloro-4-nitrophenyl)-2-furonitrile can activate signaling pathways that induce apoptosis and inhibit cell proliferation.
properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)furan-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN2O3/c12-10-5-7(14(15)16)1-3-9(10)11-4-2-8(6-13)17-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMUPTNUZGYCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-nitrophenyl)furan-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

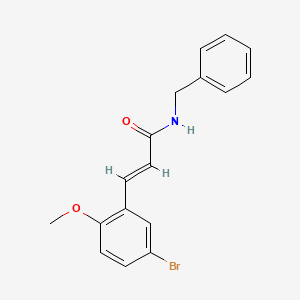
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)
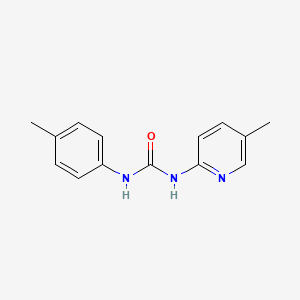
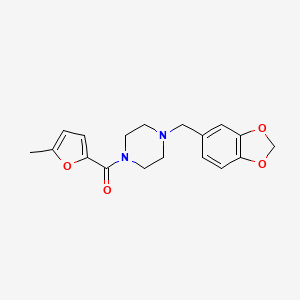
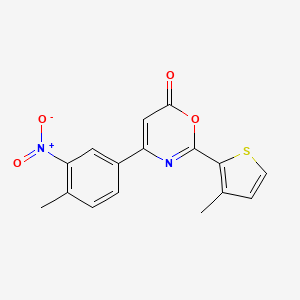
![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)
![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)

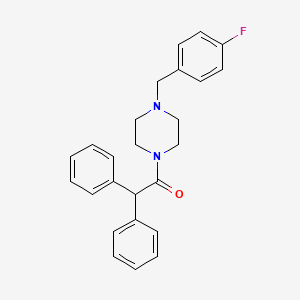
![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)
